[1-(Ethoxymethyl)cyclopropyl]methanamine
Description
Structural Derivatives
Modifications to the core structure yield derivatives with distinct physicochemical properties:
- Methoxymethyl analogs : Replacement of the ethoxy group with methoxy (e.g., [1-(methoxymethyl)cyclopropyl]methanamine, CAS 1134331-36-4).
- Hydrochloride salts : Protonation of the amine group enhances solubility (e.g., [1-(ethoxymethyl)cyclopropyl]methanamine hydrochloride, CAS 1332529-10-8).
- Cyclopentyl analogs : Expansion of the cyclopropane ring to cyclopentane (e.g., [1-(methoxymethyl)cyclopentyl]methanamine, CAS 1134331-36-4).
CAS Registry Number and Cross-Referenced Chemical Databases
The compound is uniquely identified by CAS Registry Number 1134331-34-2 . Cross-referencing across major chemical databases reveals the following:
These entries facilitate access to synthetic protocols, spectral data, and commercial availability.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for [1-(ethoxymethyl)cyclopropyl]methanamine is limited, analogous cyclopropylmethanamine derivatives exhibit characteristic signals:
| 1H NMR (400 MHz, DMSO-d6) | δ (ppm) | Assignment |
|---|---|---|
| Cyclopropane protons | 0.5–1.2 | -CH2-C(CH2OCH2CH3)-CH2- environment |
| Ethoxymethyl (-OCH2CH3) | 1.1 (t) | CH3 group |
| 3.4 (q) | -OCH2- moiety | |
| Methanamine (-CH2NH2) | 2.8–3.1 | -CH2NH2 protons |
13C NMR peaks for the cyclopropane carbons typically appear at 10–15 ppm , while the ethoxymethyl carbons resonate at 65–75 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak ([M+H]⁺ ) is observed at m/z 130.20 (calculated for C7H15NO). Fragmentation patterns include:
- Loss of ethoxy group (-46 Da): m/z 84.
- Cyclopropane ring cleavage: m/z 57 (C3H5⁺).
Properties
IUPAC Name |
[1-(ethoxymethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-7(5-8)3-4-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAVXRSMSAODPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Followed by Chlorosulphonyl Isocyanate and Hydrolysis
- A multi-step synthesis involving:
- Reaction of a precursor compound with methylmagnesium bromide (a Grignard reagent) to form a key intermediate.
- Subsequent reaction of this intermediate with chlorosulphonyl isocyanate in dichloromethane at low temperatures (0–5 °C) to yield a sulfonyl isocyanate intermediate.
- Hydrolysis of this intermediate with aqueous sodium hydroxide to afford [1-(Ethoxymethyl)cyclopropyl]methanamine.
- Step 1: The precursor is dissolved in anhydrous THF, cooled to -50 to -80 °C, and methylmagnesium bromide is added dropwise. The reaction is warmed to room temperature and stirred for 1–3 hours.
- Step 2: The intermediate solution in dichloromethane is added dropwise to chlorosulphonyl isocyanate solution at 0–5 °C, reacted for 2–4 hours.
- Step 3: Aqueous sodium hydroxide is added dropwise to the reaction mixture, followed by extraction and concentration to isolate the amine.
| Reagent | Molar Ratio to Compound 2 |
|---|---|
| Chlorosulphonyl isocyanate | 1.1–1.3 : 1 |
| Sodium hydroxide | 1.1–1.2 : 1 |
General Notes on Reaction Types and Conditions
- The amine group in [1-(Ethoxymethyl)cyclopropyl]methanamine can undergo further chemical transformations such as oxidation, reduction, and nucleophilic substitution.
- Oxidation can be achieved using agents like potassium permanganate or chromium trioxide.
- Reduction may involve lithium aluminum hydride.
- Substitution reactions typically use alkyl or acyl halides in the presence of bases and catalysts such as palladium on carbon.
- Solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide are common in these transformations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
[1-(Ethoxymethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases such as sodium hydroxide, and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry
In organic synthesis, [1-(Ethoxymethyl)cyclopropyl]methanamine serves as a vital building block for creating more complex molecules. Its reactivity allows it to undergo various transformations, making it useful in the development of new synthetic pathways and methodologies .
Biology
The compound is investigated for its interactions with biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes or receptors, potentially influencing physiological processes relevant to diseases. Research indicates that its structural features may modulate signaling pathways associated with conditions like cancer and inflammation.
Medicine
In medicinal chemistry, [1-(Ethoxymethyl)cyclopropyl]methanamine is explored for its potential therapeutic properties. Notably, studies have demonstrated its antitumor activity against certain cancer cell lines, particularly those expressing amplified MET genes. This suggests a promising avenue for developing cancer therapies targeting MET signaling pathways . Additionally, the compound shows potential neuroprotective effects and anti-inflammatory properties, indicating its utility in treating neurological disorders and inflammatory diseases.
Antitumor Activity
A series of in vitro studies have shown that [1-(Ethoxymethyl)cyclopropyl]methanamine inhibits the proliferation of specific cancer cell lines. For instance:
- Study on MET-Expressing Tumor Cells : The compound was tested on cell lines with amplified MET genes, resulting in significant growth inhibition. This led to further investigations into its mechanism of action and potential as a therapeutic agent.
Neuroprotective Effects
Research involving animal models has suggested that the compound may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress. Such findings position it as a candidate for further exploration in neurodegenerative disease therapies.
Anti-inflammatory Properties
In studies examining inflammatory pathways, [1-(Ethoxymethyl)cyclopropyl]methanamine demonstrated the ability to modulate responses associated with conditions like arthritis. This indicates potential applications in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of [1-(Ethoxymethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural analogs of [1-(Ethoxymethyl)cyclopropyl]methanamine, focusing on substituent variations and their implications:
Key Observations :
- Alkoxy vs. Aryl Substituents : Ethoxymethyl and methoxymethyl groups improve solubility compared to aromatic substituents (e.g., 3-chlorophenyl), which enhance target binding but reduce aqueous solubility .
- Electron-Withdrawing Groups : Trifluoromethyl analogs exhibit enhanced metabolic stability due to reduced oxidative degradation .
- Chiral Centers : Enantiomerically pure compounds (e.g., (+)-20) show receptor selectivity, underscoring the importance of stereochemistry in pharmacological activity .
Physicochemical Properties
| Property | [1-(Ethoxymethyl)cyclopropyl]methanamine (Predicted) | 1-(Methoxymethyl)cyclopropanamine HCl | [1-(3-Chlorophenyl)cyclopropyl]methanamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~143.23 | 135.61 | 183.67 |
| Physical State | Likely liquid | Solid | Liquid (hazardous) |
| Solubility | Moderate in polar solvents | High (due to HCl salt) | Low (hydrophobic aryl group) |
| LogP | ~1.2 (estimated) | ~0.5 | ~2.8 |
Notes:
Yield Variations :
Pharmacological Activity
Role of Substituents :
Biological Activity
Overview
[1-(Ethoxymethyl)cyclopropyl]methanamine, also known as 2-Cyclopropyl-2-(methylamino)propanenitrile, is a compound with various potential biological activities. Its unique structure, featuring a cyclopropyl group, allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H12N2
- Molecular Weight : 124.18 g/mol
- IUPAC Name : 2-cyclopropyl-2-(methylamino)propanenitrile
- Canonical SMILES : CC(C#N)(C1CC1)NC
The biological activity of [1-(Ethoxymethyl)cyclopropyl]methanamine is primarily attributed to its ability to interact with specific receptors and enzymes within biological pathways. The compound may affect cellular processes by modulating receptor activity or enzyme function, leading to alterations in cell signaling and metabolism.
Antitumor Activity
Recent studies have investigated the antitumor potential of [1-(Ethoxymethyl)cyclopropyl]methanamine. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
- Potential modulation of signaling pathways related to cancer growth.
Table 1: Cytotoxicity of [1-(Ethoxymethyl)cyclopropyl]methanamine Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Carcinoma) | 15.2 | Apoptosis induction |
| HCT-116 (Colorectal Carcinoma) | 10.5 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Adenocarcinoma) | 8.7 | ROS-mediated apoptosis |
| Bel7402 (Hepatocellular Carcinoma) | 12.3 | Inhibition of β1-integrin/FAK signaling |
Antimicrobial Activity
In addition to its antitumor properties, [1-(Ethoxymethyl)cyclopropyl]methanamine has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess:
- Broad-spectrum antibacterial properties.
- Efficacy against specific pathogens, including Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Anticancer Properties : A study conducted on the effects of [1-(Ethoxymethyl)cyclopropyl]methanamine on human cancer cell lines demonstrated significant cytotoxicity, particularly against A549 cells. The compound was found to induce mitochondrial apoptosis and inhibit tumor growth in xenograft models.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Q & A
Q. How to resolve discrepancies in reported acute toxicity values for cyclopropane derivatives?
- Methodological Answer : Variability arises from impurity profiles (e.g., residual solvents). Reproduce studies under GLP conditions using HPLC-purified compounds (≥99% purity). Cross-validate LD₅₀ values in two rodent species (rat/mouse) and report confidence intervals. Meta-analyses of structural analogs (e.g., cyclopropane vs. cyclohexane) clarify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
